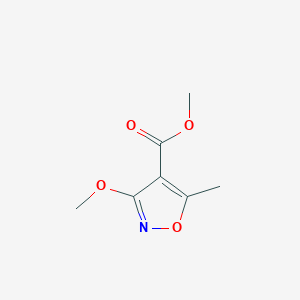

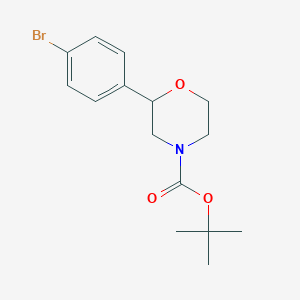

![molecular formula C15H13N7S B2923083 3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380180-08-3](/img/structure/B2923083.png)

3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a part of the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-yl group is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-yl group can undergo various reactions .Scientific Research Applications

Synthesis of Dyes

The compound has been explored for its application in the synthesis of disperse dyes. Research conducted by Ho (2005) involved diazotization and coupling processes to produce dyes with significant spectral characteristics and fastness properties when applied to polyester fibers (Ho, 2005).

Antimicrobial and Anticancer Activities

Investigations into the biological activity of derivatives of this compound have shown promising antimicrobial and anticancer properties. Al-Adiwish et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines with significant antibacterial, antifungal, and cytotoxicity effects against breast cancer cells (Al-Adiwish et al., 2017). Similarly, Elewa et al. (2021) synthesized new pyridines demonstrating antimicrobial and antitumor activities (Elewa et al., 2021).

Anti-Avian Influenza Virus (H5N1) Activity

Another study focused on the anti-avian influenza virus (H5N1) screening of novel pyrazolopyrimidine nucleoside derivatives, revealing moderate antiviral activity against the H5N1 virus, which indicates potential applications in antiviral therapy (Rashad et al., 2010).

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of novel derivatives with potential biological activities, including antimicrobial, insecticidal, and anticancer properties. These derivatives are synthesized through reactions with different reagents, illustrating the compound's versatility in the creation of new therapeutic agents (Aly et al., 2007).

Corrosion Inhibition

In the field of chemistry, this compound has been investigated for its corrosion inhibition properties. Abdel Hameed et al. (2020) explored the corrosion inhibition efficiency of derivatives on C-steel surfaces in HCl, demonstrating that these compounds can significantly reduce corrosion, which is crucial for industrial applications (Abdel Hameed et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the reported activity of related compounds against Mycobacterium tuberculosis . Further studies could also focus on optimizing its synthesis and exploring its reactivity.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to have diverse biological activities . They have been synthesized as inhibitors of EZH2, a histone-lysine N-methyltransferase enzyme , and have shown inhibitory activity against Cyt-bd, a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 . EZH2 is part of the Polycomb-group (PcG) family, and it acts by tri-methylating ‘Lys-27’ of histone H3 (H3K27), leading to transcriptional repression. The inhibition of EZH2 can lead to the derepression of these genes, affecting cell proliferation and survival.

Biochemical Pathways

The inhibition of ezh2 can affect several pathways related to cell proliferation and survival . Additionally, the inhibition of Cyt-bd can disrupt the respiratory chain of Mycobacterium tuberculosis, affecting its survival and proliferation .

Pharmacokinetics

This property allows the drug to diffuse easily into cells .

Result of Action

Thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

properties

IUPAC Name |

3-[3-[methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7S/c1-21(15-13-11(2-5-23-13)19-9-20-15)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSUWGKNRMYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

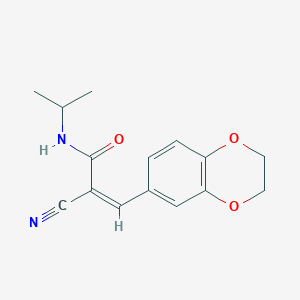

![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)

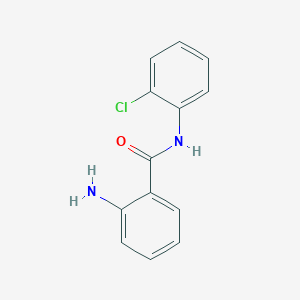

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)

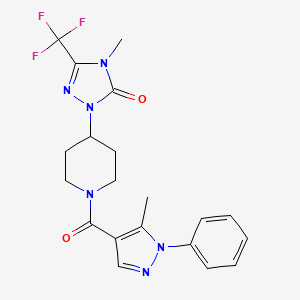

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)

![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)